molecular formula C19H32Na2O4 B585900 Chaetomellic Acid A Disodium Salt CAS No. 161308-35-6

Chaetomellic Acid A Disodium Salt

Cat. No.: B585900
CAS No.: 161308-35-6
M. Wt: 370.4 g/mol
InChI Key: FIKFWCKPWWTJBB-LSSNYKSTSA-L
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Preparation Methods

Chaetomellic Acid A Disodium Salt can be synthesized through various methods. One common approach involves the reaction of chaetomellic acid with sodium hydroxide . Another practical route is based on the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane . This method includes:

  • A one-pot preparation of the intermediate N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinanes starting from N-(3-hydroxypropyl)palmitamide.
  • A two-step smooth transformation of the radical cyclization products into chaetomellic acid.
  • Only one intermediate chromatographic purification step .

Chemical Reactions Analysis

Chaetomellic Acid A Disodium Salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Chaetomellic Acid A Disodium Salt exhibits several biological activities, making it a compound of interest in medicinal chemistry. Notably, it has shown:

  • Antimicrobial Properties : Effective against various bacterial strains, potentially useful in developing new antibiotics.
  • Antifungal Activity : Demonstrated efficacy against fungal pathogens, suggesting applications in treating fungal infections.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation for cancer therapy .

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Chelating Agent : Similar to other disodium salts, it may act as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly useful in treating heavy metal poisoning.
  • Neuroprotective Effects : In vitro studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
AntimicrobialEffective against bacterial strains
AntifungalInhibitory effects on fungal pathogens
Chelating AgentBinds metal ions for detoxification
NeuroprotectivePotential benefits in neurodegenerative diseases
CytotoxicityEfficacy against cancer cell lines

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of this compound against Candida albicans. The compound was tested at various concentrations, showing significant inhibition of fungal growth at 0.15 mM. This suggests its potential as a therapeutic agent for fungal infections.

Case Study 2: Neuroprotection

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The findings indicate its potential use in developing treatments for neurodegenerative conditions, highlighting its role as a neuroprotective agent.

Biological Activity

Chaetomellic Acid A Disodium Salt (CAS 161308-35-6) is a compound derived from the coelomycete Chaetomella acutiseta. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of farnesyl transferase (FTase), which plays a critical role in the post-translational modification of proteins involved in cell signaling and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H32_{32}Na2_2O4_4
  • Molecular Weight : 370.43 g/mol
  • Structure : The compound exists primarily in its dianionic form, which is biologically active and can cyclize under certain conditions.

This compound acts primarily as an FTase inhibitor. FTase catalyzes the transfer of farnesyl groups to proteins such as Ras, which is implicated in various cancers. The inhibition of FTase by Chaetomellic Acid A leads to the accumulation of inactive Ras proteins, thereby reducing downstream signaling pathways associated with cell proliferation and survival.

Inhibition Profile

  • IC50_{50} against recombinant human FTase: 55 nM, indicating potent inhibitory activity compared to other known inhibitors.
  • The compound's efficacy was demonstrated through molecular docking studies that analyzed its binding affinity to the enzyme's active site .

1. Anticancer Activity

Research indicates that this compound can significantly reduce the viability of cancer cells by inhibiting FTase activity. This effect has been observed in various cancer cell lines, including those with mutations in Ras.

2. Neuroprotective Effects

In models of hypoxic neuronal injury, administration of Chaetomellic Acid A resulted in:

  • Increased intracellular concentrations of inactive Ha-Ras.
  • Reduction in superoxide anion production.
  • Decreased cerebral necrotic tissue volume, suggesting a protective effect against ischemic damage .

Case Studies

Several studies have investigated the biological effects of Chaetomellic Acid A:

StudyFindings
Singh et al. (2012) Developed analogs with modified hydrophobic tails; none surpassed the activity of Chaetomellic Acid A against FTase .
Vederas and Poulter (2013) Synthesized analogs with varying chain lengths; shorter chains showed increased activity compared to the original compound .
Research on Ischemia-Reperfusion Injury (2020) Demonstrated that Chaetomellic Acid A could mitigate renal damage during ischemic events through FTase inhibition .

Synthesis and Analog Development

The synthesis of Chaetomellic Acid A and its analogs has been a focus of research due to their potential as therapeutic agents. Various synthetic routes have been explored:

  • Alkylation of maleic precursors.
  • Assembly of pivotal dicarbonyl groups .

These synthetic approaches have led to the development of several analogs that exhibit varying degrees of FTase inhibition and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chaetomellic Acid A (ACA) Disodium Salt and its analogues?

A novel synthesis route involves copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane, followed by transformation into ACA via a maleic anhydride intermediate. This method minimizes chromatographic purification steps and allows for structural diversification through thiol-ene coupling. The disodium salt of sulfurated analogues (e.g., 2-(9-(butylthio)nonyl)-3-methylmaleic acid) can be prepared for enhanced biological activity .

Q. How can researchers determine the purity and stability of Chaetomellic Acid A Disodium Salt in experimental settings?

Purity analysis should employ HPLC-MS for verifying molecular integrity, while stability studies require pH-controlled environments (e.g., neutral buffers) and temperature monitoring (4°C for short-term storage, -20°C for long-term). Stability under oxidative/reductive conditions should also be tested using FTIR or NMR to detect degradation byproducts .

Q. What initial biological assays are appropriate for evaluating the inhibitory activity of this compound against farnesyltransferase (FTase)?

Use in vitro enzyme inhibition assays with farnesyl pyrophosphate (FPP) as a substrate. Kinetic studies (e.g., IC50 determination via fluorescence polarization) and competitive inhibition analysis (Lineweaver-Burk plots) are critical. Include ACA’s sulfurated analogue as a positive control, which exhibits superior FTase inhibition due to optimized thiol-ene interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the inhibitory potency of this compound derivatives?

SAR studies should systematically modify the aliphatic tail length, introduce sulfhydryl groups (via thiol-ene coupling), and assess substituent effects on the maleic acid core. Biological testing must correlate structural changes with FTase inhibition using molecular docking (e.g., AutoDock Vina) to validate binding interactions with FPP’s hydrophobic pocket .

Q. What considerations are critical when incorporating isotopic labels (e.g., deuterium) into this compound for metabolic studies?

Deuterated analogues (e.g., Chaetomellic Acid A-d3 Disodium Salt) require rigorous characterization via LC-MS/MS to confirm isotopic purity (>98%). Metabolic stability assays in hepatocyte models should compare <sup>2</sup>H/<sup>1</sup>H ratios over time, ensuring minimal kinetic isotope effects that could skew pharmacokinetic data .

Q. How should researchers address batch-to-batch variability in salt content when using this compound in sensitive bioassays?

Request peptide content analysis (via amino acid analysis or UV spectrophotometry) and salt quantification (ion chromatography) from suppliers. Pre-experiment standardization (e.g., adjusting molarity based on batch-specific purity) ensures reproducibility in cell-based assays .

Q. What computational approaches are effective in explaining the enhanced FTase inhibition observed in sulfurated analogues of this compound?

Molecular dynamics simulations (e.g., GROMACS) can model thiol-ene interactions between the sulfurated tail and FPP’s farnesyl chain. Free energy calculations (MM-PBSA) quantify binding affinity differences, while electrostatic potential maps (APBS) identify critical residues (e.g., Lys<sup>164</sup> in FTase) for inhibitor optimization .

Q. Data Contradiction Analysis

  • Synthesis Efficiency vs. Yield : reports a streamlined synthesis with minimal purification, but yields are unspecified. Researchers should compare this method with traditional routes (e.g., enzymatic carboxylation) to assess trade-offs between efficiency and scalability.
  • Isotopic Labeling Stability : While deuterated salts ( ) are stable under standard conditions, deuterium exchange in aqueous buffers may occur. Validate isotopic integrity post-experiment via mass spectrometry .

Properties

IUPAC Name

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFWCKPWWTJBB-LSSNYKSTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747307
Record name Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161308-35-6
Record name Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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